molecular formula C12H12FN3O2 B13935478 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13935478
M. Wt: 249.24 g/mol
InChI Key: CYQVNHMRTVPBQM-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group onto the triazole ring. This method requires the use of boronic acid derivatives and palladium catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the triazole ring or the carboxylic acid group can yield different products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorophenyl group in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the fluorophenyl and isopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the isopropyl group influences its steric and electronic characteristics .

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C12H12FN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18)

InChI Key

CYQVNHMRTVPBQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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